Symlin

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C171H269N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114(73-276)211-168(273)133(87(18)228)216-139(244)84(15)191-164(269)131(85(16)226)217-153(258)108(65-124(179)237)204-158(263)115(74-277)210-140(245)95(173)38-28-29-49-172/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231,276-277H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKVKVQDUCJPIZ-MKAGXXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C171H269N51O53S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3951 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196078-30-5 | |

| Record name | Pramlintide acetate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196078305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Amylin Analogue, Pramlintide: A Deep Dive into its Mechanism of Action in Type 1 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pramlintide, a synthetic analogue of the human hormone amylin, serves as an important adjunctive therapy to insulin for individuals with type 1 diabetes. Amylin is co-secreted with insulin from pancreatic β-cells and is deficient in type 1 diabetes.[1][2][3][4][5] Pramlintide mimics the physiological actions of endogenous amylin, addressing key pathophysiological aspects of glucose dysregulation that are not fully managed by insulin therapy alone.[1][2] Its mechanism of action is multifaceted, primarily involving the suppression of postprandial glucagon secretion, slowing of gastric emptying, and promotion of satiety via centrally mediated pathways.[1][2][6][7][8][9] This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and clinical effects of pramlintide in the context of type 1 diabetes, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Pramlintide's therapeutic effects in type 1 diabetes stem from three synergistic mechanisms that collectively contribute to improved glycemic control.[2]

Suppression of Postprandial Glucagon Secretion

In individuals with type 1 diabetes, postprandial hyperglucagonemia contributes significantly to hyperglycemia.[10] Pramlintide effectively suppresses the inappropriate secretion of glucagon from pancreatic α-cells after meals, thereby reducing excessive hepatic glucose output.[1][2][6][7] This action is crucial as it helps to counterbalance the metabolic effects of mealtime carbohydrate absorption. Importantly, this glucagonostatic effect does not impair the counter-regulatory glucagon response to hypoglycemia.[2][7]

Slowing of Gastric Emptying

Pramlintide delays the rate at which food is emptied from the stomach into the small intestine.[1][2][6][11][12][13][14] This modulation of gastric emptying leads to a more gradual absorption of glucose from ingested meals, thereby blunting the sharp postprandial spikes in blood glucose levels that are often challenging to manage with insulin alone.[1] The effect on gastric emptying is thought to be mediated through vagal inhibition.[11][12][13][14]

Promotion of Satiety

Pramlintide acts on the central nervous system, specifically in the brainstem, to enhance feelings of satiety, or fullness.[1][10][15][16] This leads to a reduction in caloric intake and can contribute to weight loss or prevention of weight gain often associated with intensive insulin therapy.[4][6]

Molecular Signaling Pathways

Pramlintide exerts its effects by binding to amylin receptors, which are heterodimeric G protein-coupled receptors (GPCRs).[17] These receptors consist of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), which confer amylin specificity.[17] The three subtypes of amylin receptors are designated AMY1R (CTR + RAMP1), AMY2R (CTR + RAMP2), and AMY3R (CTR + RAMP3).[17] Pramlintide has been shown to activate all three receptor subtypes, with a slight preference for AMY1R.[18][19]

Upon binding, the activated amylin receptor initiates downstream signaling cascades, primarily through the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[19] This signaling pathway can subsequently activate protein kinase A (PKA) and other downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway, which has been implicated in the neuroprotective effects of amylin analogues.[20][21]

Quantitative Data from Clinical Studies

Numerous clinical trials have demonstrated the efficacy of pramlintide as an adjunct to insulin therapy in patients with type 1 diabetes. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of Pramlintide on Glycemic Control and Weight in Type 1 Diabetes

| Study / Parameter | Pramlintide Group | Placebo Group | p-value | Citation(s) |

| Change in HbA1c (%) | ||||

| Whitehouse et al. (2002) (52 weeks) | -0.29 to -0.35 | +0.08 | < 0.05 | [6] |

| Ratner et al. (2004) (1 year) | -0.2 to -0.4 | +0.1 to +0.2 | < 0.05 | [2] |

| Pooled Analysis (26 weeks, baseline HbA1c 7.0-8.5%) | -0.3 (placebo-corrected) | - | ≤ 0.0009 | [22] |

| Edelman et al. (2006) (29 weeks) | -0.5 | -0.5 | NS | [23][24] |

| Change in Body Weight (kg) | ||||

| Whitehouse et al. (2002) (52 weeks) | -0.5 | +0.7 | < 0.05 | [6] |

| Ratner et al. (2004) (1 year) | -0.7 to -1.0 | +0.6 to +0.8 | < 0.05 | [2] |

| Pooled Analysis (26 weeks, baseline HbA1c 7.0-8.5%) | -1.8 (placebo-corrected) | - | ≤ 0.0009 | [22] |

| Edelman et al. (2006) (29 weeks) | -1.3 | +1.2 | < 0.0001 | [23][24] |

| Change in Total Daily Insulin Dose (%) | ||||

| Whitehouse et al. (2002) (52 weeks) | -3 to -6 | No change | Not reported | [6] |

| Edelman et al. (2006) (29 weeks) | -28 | -4 | Not reported | [23][24] |

Table 2: Effects of Pramlintide on Postprandial Glucose and Glucagon in Type 1 Diabetes

| Study / Parameter | Baseline/Placebo | Pramlintide Treatment | % Reduction | p-value | Citation(s) |

| Postprandial Glucose Excursion | |||||

| 1-hour postprandial glucose (mmol/L reduction) | - | 5 - 7 | - | Not reported | [6] |

| 2-hour postprandial glucose (mmol/L reduction) | - | 3.6 - 5 | - | Not reported | [6] |

| Incremental AUC0-3h (mg·h/dL) | -64 ± 38 | -175 ± 40 | - | < 0.0005 | [23][24] |

| Incremental AUC0-3h (mg·dl-1·h-1) | - | - | ~86% | < 0.05 | [25][26] |

| Postprandial Glucagon Excursion | |||||

| 60-minute post-breakfast glucagon | Placebo | Lower | 36.6% | 0.005 | [6] |

| 60-minute post-lunch glucagon | Placebo | Lower | 21.8% | 0.02 | [6] |

| Incremental AUC0-3h (pg·ml-1·h-1) | 55 ± 44 | 7 ± 38 | ~87% | < 0.05 | [25][26] |

| Incremental AUC0-120min (pg/mL/min) | 1988 ± 590 | 737 ± 577 | ~63% | < 0.001 | [27] |

Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the effects of pramlintide.

Assessment of Postprandial Glucose and Hormones

-

Study Design: Randomized, crossover, or parallel-group, placebo-controlled trials are commonly used.[23][24][28]

-

Procedure: Following an overnight fast, subjects consume a standardized mixed meal. Blood samples are collected at baseline and at regular intervals post-meal for the measurement of plasma glucose, insulin, glucagon, and pramlintide concentrations.[10][25][26][29]

-

Glucose Measurement: Glucose levels are typically measured using a glucose oxidase method (e.g., YSI analyzer).[29]

-

Hormone Assays: Glucagon and insulin concentrations are determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[29]

-

Data Analysis: The incremental area under the curve (iAUC) is calculated to quantify the postprandial excursions of glucose and hormones.[23][24][28]

Measurement of Gastric Emptying

-

Method: Scintigraphy is a common method used to measure the rate of gastric emptying.

-

Procedure: Subjects consume a meal labeled with a radiotracer (e.g., 99mTc-sulfur colloid). Serial images are acquired using a gamma camera to track the movement of the radiolabeled meal out of the stomach over time.

-

Data Analysis: The half-emptying time (t1/2), which is the time it takes for 50% of the meal to leave the stomach, is calculated.[12]

Assessment of Satiety

-

Method: Visual analogue scales (VAS) are frequently used to subjectively assess satiety and appetite.

-

Procedure: At various time points before and after a meal, subjects are asked to rate their feelings of hunger, fullness, and prospective food consumption on a standardized scale.

-

Data Analysis: The ratings are scored and compared between the pramlintide and placebo groups to determine the effect on satiety.

Conclusion

Pramlintide offers a unique and complementary approach to the management of type 1 diabetes by addressing the "triple-hormone" dysregulation (insulin, glucagon, and amylin) characteristic of the disease. Its mechanisms of action—suppressing postprandial glucagon, slowing gastric emptying, and promoting satiety—result in significant improvements in postprandial glucose control, modest reductions in HbA1c, and the added benefit of weight management.[2][6][30] For researchers and drug development professionals, a thorough understanding of pramlintide's pharmacology and clinical effects is essential for identifying novel therapeutic strategies and optimizing the management of type 1 diabetes. The continued investigation into amylin receptor signaling and the development of new amylin analogues hold promise for further advancements in this field.

References

- 1. What is the mechanism of Pramlintide Acetate? [synapse.patsnap.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Pramlintide | C171H267N51O53S2 | CID 70691388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pramlintide: profile of an amylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pramlintide - Wikipedia [en.wikipedia.org]

- 6. Review of pramlintide as adjunctive therapy in treatment of type 1 and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Pramlintide in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Pramlintide, an amylin analog, selectively delays gastric emptying: potential role of vagal inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Brain regulation of appetite and satiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. researchgate.net [researchgate.net]

- 20. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of the amylin analogue pramlintide on Alzheimer's disease pathogenesis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Adjunctive therapy with pramlintide lowers HbA1c without concomitant weight gain and increased risk of severe hypoglycemia in patients with type 1 diabetes approaching glycemic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A double-blind, placebo-controlled trial assessing pramlintide treatment in the setting of intensive insulin therapy in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. Impact of pramlintide on glucose fluctuations and postprandial glucose, glucagon, and triglyceride excursions among patients with type 1 diabetes intensively treated with insulin pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. diabetesjournals.org [diabetesjournals.org]

- 27. academic.oup.com [academic.oup.com]

- 28. Effect of Pramlintide on Postprandial Glucose Fluxes in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. diabetesjournals.org [diabetesjournals.org]

- 30. Pramlintide, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Symlin (Pramlintide) in Postprandial Glucose Regulation: A Technical Guide

Introduction

Pramlintide, a synthetic analog of the human neurohormone amylin, is an injectable therapeutic agent indicated as an adjunct to mealtime insulin for patients with type 1 and type 2 diabetes who have not achieved desired glycemic control.[1][2] Marketed under the trade name Symlin, pramlintide mimics the physiological actions of endogenous amylin, a peptide co-secreted with insulin by pancreatic β-cells in response to meals.[3][4] In individuals with diabetes, particularly those with type 1 diabetes, amylin secretion is deficient or absent.[4][5] Pramlintide addresses this deficiency, offering a multi-faceted approach to postprandial glucose control by targeting mechanisms complementary to insulin therapy.[5] This technical guide provides an in-depth review of the mechanisms of action, quantitative effects, and key experimental methodologies related to pramlintide's role in regulating postprandial glucose.

Core Mechanisms of Action

Pramlintide's glucoregulatory effects are primarily mediated through three distinct mechanisms that collectively reduce the rate of glucose appearance in the circulation following a meal:

-

Slowing of Gastric Emptying: Pramlintide significantly delays the rate at which food is expelled from the stomach into the small intestine.[4][6] This action is thought to be mediated, at least in part, by centrally mediated vagal inhibition.[7][8][9] By slowing gastric emptying, pramlintide tempers the initial sharp rise in postprandial glucose levels, better aligning glucose absorption with the action profile of exogenous insulin.[10][11]

-

Suppression of Postprandial Glucagon Secretion: In many individuals with diabetes, glucagon secretion by pancreatic α-cells is not appropriately suppressed after a meal, leading to excessive hepatic glucose production and contributing to postprandial hyperglycemia.[3][6] Pramlintide has been shown to suppress this inappropriately high postprandial glucagon secretion, a mechanism that is glucose-dependent and does not impair the counter-regulatory glucagon response to hypoglycemia.[3][10][12][13]

-

Promotion of Satiety: Pramlintide acts on hypothalamic receptors to enhance satiety, the feeling of fullness after a meal.[4][14] This centrally mediated effect can lead to a reduction in caloric intake and has been associated with modest weight loss in clinical trials.[1][3]

These actions are summarized in the signaling pathway diagram below.

References

- 1. Primer on pramlintide, an amylin analog. [researchcommons.acphs.edu]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pramlintide, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amylin Analog Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. Pramlintide in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Pramlintide, an amylin analog, selectively delays gastric emptying: potential role of vagal inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. What is the mechanism of Pramlintide Acetate? [synapse.patsnap.com]

- 12. Pramlintide but Not Liraglutide Suppresses Meal-Stimulated Glucagon Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The human amylin analog, pramlintide, reduces postprandial hyperglucagonemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pramlintide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Function of Pramlintide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramlintide is a synthetic analogue of the human hormone amylin, engineered for enhanced stability and solubility. As an adjunctive therapy for patients with type 1 and type 2 diabetes, pramlintide mimics the physiological actions of endogenous amylin to improve glycemic control. Its mechanism of action is multifaceted, involving the regulation of postprandial glucose appearance through the slowing of gastric emptying, suppression of inappropriate glucagon secretion, and promotion of satiety. These effects are mediated through high-affinity binding to the amylin receptor, a heterodimeric complex of the calcitonin receptor and a receptor activity-modifying protein (RAMP). This guide provides a comprehensive overview of the molecular architecture of pramlintide, its mechanism of action at the cellular and physiological levels, and detailed methodologies for its characterization.

Molecular Structure and Physicochemical Properties

Pramlintide is a 37-amino acid polypeptide designed to overcome the biophysical limitations of native human amylin, which is prone to aggregation and amyloid fibril formation. The structure of pramlintide incorporates key modifications to enhance its pharmaceutical properties while retaining biological activity.

Amino Acid Sequence and Modifications

The primary structure of pramlintide is derived from human amylin, with strategic proline substitutions at positions 25, 28, and 29. Proline residues are known to disrupt the formation of β-sheet structures, which are critical for amyloid aggregation. This modification significantly reduces pramlintide's propensity to form fibrils, making it suitable for pharmaceutical formulation.[1]

-

Human Amylin Sequence: KCNTATCATQ RLANFLVHSSNNFG AI LS STNVGSNTY-NH₂

-

Pramlintide Sequence: KCNTATCATQ RLANFLVHSSNNFG PI LP P**TNVGSNTY-NH₂[1]

Key structural features essential for its biological function are conserved from native amylin:

-

Disulfide Bridge: An intramolecular disulfide bond between cysteine residues at positions 2 and 7 is crucial for maintaining the conformational structure required for receptor binding.[2][3]

-

C-Terminal Amidation: The carboxyl terminus of the peptide is amidated, a modification known to be important for the biological activity of many peptide hormones, including amylin.[4]

Physicochemical Characteristics

The molecular formula for pramlintide is C₁₇₁H₂₆₇N₅₁O₅₃S₂, with a molecular weight of approximately 3949.4 g/mol .[5][6] It is typically supplied as a sterile, aqueous solution of pramlintide acetate.

| Property | Value |

| Molecular Formula | C₁₇₁H₂₆₇N₅₁O₅₃S₂ |

| Molecular Weight | ~3949.4 g/mol [5][6] |

| Amino Acid Residues | 37 |

| Key Modifications | Proline substitutions at positions 25, 28, 29 |

| Post-Translational Features | Cys2-Cys7 disulfide bridge; C-terminal amidation |

Mechanism of Action and Physiological Function

Pramlintide functions as an amylinomimetic agent, exerting its effects by binding to and activating amylin receptors. Its physiological actions target the key drivers of postprandial hyperglycemia.

Receptor Binding and Signaling Pathway

Pramlintide binds with high affinity to amylin receptors, which are unique heterodimeric G protein-coupled receptors (GPCRs). These receptors consist of a core calcitonin receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMP1, RAMP2, or RAMP3). The specific RAMP subunit present (creating AMY₁, AMY₂, or AMY₃ receptors, respectively) modulates the receptor's pharmacology and ligand specificity.

Upon binding, pramlintide activates the receptor, leading to the stimulation of the Gαs subunit of the associated G protein. This activation cascade results in the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the final cellular responses.

Core Physiological Functions

Pramlintide's therapeutic effects stem from three primary, centrally-mediated actions:

-

Slowing of Gastric Emptying: Pramlintide significantly delays the rate at which food is expelled from the stomach into the small intestine. This action is dose-dependent and reduces the rate of glucose appearance in the circulation immediately following a meal, thereby blunting postprandial glucose excursions.

-

Suppression of Postprandial Glucagon Secretion: In individuals with diabetes, glucagon secretion by pancreatic α-cells often remains inappropriately high after a meal, contributing to hyperglycemia. Pramlintide helps to normalize this response by suppressing post-meal glucagon release without impairing the appropriate glucagon response to hypoglycemia.

-

Promotion of Satiety: By acting on receptors in the area postrema of the brain, pramlintide enhances satiety, leading to a reduction in caloric intake and potentially contributing to weight loss.

Quantitative Pharmacological and Clinical Data

The efficacy and characteristics of pramlintide have been quantified in numerous preclinical and clinical studies.

Receptor Binding and Potency

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Amylin Receptor | 0.023 nM[7][8] |

| CGRP Receptor | 3.8 nM[7][8] | |

| Calcitonin Receptor | 5.1 nM[7][8] | |

| Functional Potency (EC₅₀) | AMY₁ Receptor | ~0.4 nM (pEC₅₀ 9.4)[9] |

| AMY₂ Receptor | ~0.6 nM (pEC₅₀ 9.2)[9] | |

| AMY₃ Receptor | ~0.7 nM (pEC₅₀ 9.1-9.3)[9] | |

| Inhibition of Glucose Production (IC₅₀) | - | 23.8 pmol/L[10] |

Pharmacokinetic Profile (Subcutaneous Administration)

| Parameter | Value |

| Bioavailability | 30 - 40% |

| Time to Peak Concentration (Tₘₐₓ) | ~20 minutes |

| Biological Half-life (t₁/₂) | ~48 minutes |

| Metabolism | Primarily renal |

Clinical Efficacy (Adjunct to Insulin Therapy)

| Parameter | Patient Population | Placebo-Corrected Mean Change | p-value |

| HbA1c Reduction | Type 2 Diabetes | -0.43%[5] | < 0.001[5] |

| Type 2 Diabetes (Basal Insulin) | -0.34% | < 0.05 | |

| Weight Change | Type 2 Diabetes | -2.0 kg[5] | < 0.001[5] |

| Type 2 Diabetes (Basal Insulin) | -2.3 kg | < 0.0001 |

Effect on Gastric Emptying

| Parameter | Condition | Value |

| Median Lag Time (Solid Meal) | Placebo | 44.5 minutes[11] |

| Pramlintide Infusion | 150 minutes[11] | |

| Median Lag Time (Liquid Meal) | Placebo | 7.5 minutes[11] |

| Pramlintide Infusion | 69 minutes[11] | |

| Gastric Emptying Half-Time (t₁/₂) | Placebo | 112 minutes[12][13] |

| 30 µg Pramlintide | 169 minutes[12][13] | |

| 60 µg Pramlintide | 177 minutes[12][13] |

Key Experimental Protocols

Standardized methodologies are crucial for the characterization and analysis of pramlintide.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of pramlintide for its target receptors.

Methodology:

-

Receptor Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) stably co-transfected with the human calcitonin receptor and the desired RAMP subunit (RAMP1, 2, or 3).[14][15]

-

Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled rat amylin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled pramlintide.

-

Equilibration: The incubation is allowed to proceed to equilibrium (e.g., 60 minutes at a controlled temperature).[16]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[14]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as percent specific binding versus the log concentration of pramlintide. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of pramlintide that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Gastric Emptying Scintigraphy

This imaging technique is the gold standard for quantifying the effect of pramlintide on the rate of gastric emptying in human subjects.

Methodology:

-

Standardized Meal: Subjects consume a standardized meal. The solid component (e.g., pancake or eggs) is labeled with one radioisotope (e.g., Technetium-99m sulfur colloid), and the liquid component (e.g., milk or water) is labeled with another (e.g., Indium-111 DTPA).[11]

-

Drug Administration: A single subcutaneous dose of pramlintide or placebo is administered shortly before meal ingestion (e.g., 15 minutes prior).[12]

-

Scintigraphic Imaging: A gamma camera acquires sequential images of the stomach region immediately after the meal and at regular intervals thereafter (e.g., every 15-20 minutes for the first 2-4 hours).[11][12]

-

Data Analysis: Regions of interest are drawn around the stomach on each image to quantify the amount of radioactivity remaining over time. The data are corrected for radioactive decay. Gastric emptying curves are generated, and key parameters such as the lag phase (time before any solid leaves the stomach) and the half-emptying time (t₁/₂, the time for 50% of the meal to empty) are calculated.

High-Performance Liquid Chromatography (HPLC) for Quantification

RP-HPLC is a standard method for determining the purity and concentration of pramlintide in pharmaceutical preparations.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reverse-phase column (e.g., µ-Bondopak, 250 mm × 4.6 mm) is employed for separation.[2][17]

-

Mobile Phase: An isocratic mobile phase is prepared, typically consisting of a mixture of water, acetonitrile, and trifluoroacetic acid (TFA). A common composition is Water:Acetonitrile:TFA at a ratio of 65:35:0.1%.[2][17] TFA acts as an ion-pairing agent to improve peak shape.

-

Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.[2][17]

-

Detection: The column eluent is monitored by a UV detector at a wavelength of 214 nm, which is optimal for detecting peptide bonds.[2]

-

Quantification: The concentration of pramlintide is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pramlintide reference standard.

Conclusion

Pramlintide represents a successful application of rational peptide drug design, transforming an endogenous hormone with unfavorable physicochemical properties into a stable and effective therapeutic agent. Its unique, insulin-complementary mechanisms of action—slowing gastric emptying, suppressing glucagon, and enhancing satiety—provide a multifaceted approach to improving glycemic control and offer the additional benefit of weight reduction. The detailed molecular structure, well-characterized signaling pathways, and robust quantitative data underscore its role as a valuable tool in the management of diabetes. The experimental protocols outlined herein provide a foundation for the continued research and development of novel amylinomimetic therapies.

References

- 1. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a new robust RP-HPLC method for simultaneous quantitation of insulin and pramlintide in non-invasive and smart glucose-responsive microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Harms of the Hypoglycemic Agent Pramlintide in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of pramlintide acetate on glycemic control and weight in patients with type 2 diabetes mellitus and in obese patients without diabetes: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Addition of pramlintide to insulin therapy lowers HbA1c in conjunction with weight loss in patients with type 2 diabetes approaching glycaemic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Pramlintide | Calcitonin and Related Receptor Agonists: R&D Systems [rndsystems.com]

- 8. Pramlintide | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

- 9. pramlintide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Study Reanalysis Using a Mechanism-Based Pharmacokinetic/Pharmacodynamic Model of Pramlintide in Subjects with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Infusion of pramlintide, a human amylin analogue, delays gastric emptying in men with IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

The Amylin Analogue Symlin (Pramlintide): A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symlin (pramlintide acetate) is a synthetic analogue of the human hormone amylin, used as an adjunctive therapy for patients with type 1 and type 2 diabetes who use mealtime insulin.[1][2] Amylin is a 37-amino acid peptide co-secreted with insulin from pancreatic β-cells in response to meals.[3] It plays a crucial role in glucose homeostasis through several mechanisms, including slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety.[3][4][5] In individuals with diabetes, particularly type 1, amylin secretion is absent or severely deficient.[1] Pramlintide mimics the actions of endogenous amylin, thereby aiding in the regulation of post-meal glucose excursions.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, experimental protocols for its use in metabolic research, and a summary of key quantitative data from preclinical and clinical studies.

Core Mechanism of Action and Signaling Pathway

Pramlintide exerts its effects by binding to and activating amylin receptors (AMYRs). These receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), designated as AMY₁, AMY₂, and AMY₃ receptors.[6][7] The co-expression of CTR with RAMPs confers a high affinity for amylin and its analogues.[6] The AMY₃ receptor subtype is the major signaling receptor for amylin in the brain.[8]

Upon binding of pramlintide to the amylin receptor, a conformational change occurs, initiating downstream intracellular signaling cascades. Key signaling events include the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, and the phosphorylation of extracellular signal-regulated kinase (ERK).[6][9] These pathways are crucial for mediating the central effects of pramlintide on appetite and satiety. The satiety-inducing effects of pramlintide are mediated through interactions with hypothalamic receptors, which are distinct from those for GLP-1.[1]

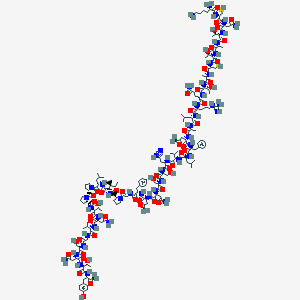

Below is a diagram illustrating the signaling pathway of this compound.

Caption: this compound (pramlintide) signaling pathway.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative effects of this compound (pramlintide) on key metabolic parameters from preclinical and clinical studies.

Table 1: Preclinical Data on the Effects of Pramlintide in Rodent Models

| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| Food Intake | Male Rats | Twice-daily intraperitoneal (IP) injections for 7 days | Significantly reduced cumulative food intake, primarily through a reduction in meal size. | [10][11] |

| Body Weight | Male Rats | Twice-daily IP injections for 7 days | Significantly reduced weight gain over the 7-day study period. | [10][11] |

| High-Fat Diet Intake | Rats | Intracerebroventricular injection | Significantly reduced high-fat diet intake over a 24-hour period. | [12] |

Table 2: Clinical Data on the Effects of Pramlintide in Humans

| Parameter | Patient Population | Dosage | Duration | Mean Change from Baseline | Reference(s) |

| Glycemic Control | |||||

| HbA1c | Type 1 Diabetes | 30-60 µg three to four times daily | 6 months | -0.4% (P < 0.05) vs. -0.1% for placebo | [13] |

| Type 2 Diabetes | 120 µg with mealtime insulin | 6 months | -0.6% (P < 0.05) vs. -0.2% for placebo | [13] | |

| Type 2 Diabetes (meta-analysis) | 120-150 µg BID-TID | 16-52 weeks | -0.33% (95% CI -0.51, -0.14) | [9][14] | |

| Postprandial Glucose | Type 1 Diabetes | 30 µg four times daily | 4 weeks | Significant reduction in postprandial glucose excursions (P < 0.01) | [8] |

| Body Weight | |||||

| Type 1 Diabetes | 30-60 µg doses | 26 weeks | -1.2 kg vs. +0.5 kg for placebo (P < 0.0001) | [4] | |

| Type 2 Diabetes | 120 µg dose | 26 weeks | -1.5 kg vs. +0.2 kg for placebo (P < 0.0001) | [4] | |

| Obese individuals | Three times daily injections | 4 months | ~8 lbs loss vs. placebo | [15] | |

| Obese individuals (meta-analysis) | 120-360 µg BID-TID | 6-24 weeks | -2.27 kg (95% CI -2.88, -1.66) | [9][14] | |

| Gastric Emptying | |||||

| Gastric Half-Emptying Time (t50%) | Type 1 & 2 Diabetes | 30 or 60 µg TID | 5 days | Delayed from 91 min (placebo) to 268-329 min (P < 0.01) | [6] |

| Gastric Emptying of Solids | Healthy individuals | 30 or 60 µg | 5 days | Delayed half-time (t½) from 112 min (placebo) to 169-177 min (P < 0.033) | [16] |

| Gastric Emptying of Liquids and Solids | Type 1 Diabetes | 25 µg/h infusion | 5 hours | Significantly delayed emptying of both liquid and solid components of a meal | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for studying the effects of this compound.

Preclinical Research: Rodent Models

Objective: To assess the effects of pramlintide on food intake and body weight in rats.

Animal Model: Male Sprague-Dawley rats.

Housing: Individually housed in a temperature-controlled environment with a 12:12-h light-dark cycle. Ad libitum access to standard chow and water, unless otherwise specified.

Pramlintide Administration:

-

Route: Intraperitoneal (IP) injection is a common route for preclinical studies.[10][11]

-

Dosage: Dosages can vary depending on the study's objective. A twice-daily (b.i.d.) administration schedule is often used.[10][11]

-

Preparation: Pramlintide is typically dissolved in a sterile vehicle solution (e.g., saline).

Experimental Workflow:

Caption: Preclinical experimental workflow.

Measurement of Food Intake and Body Weight:

-

Food intake is measured daily by weighing the food hopper, accounting for any spillage.[10] Automated feedometer systems can be used for continuous monitoring of meal patterns (meal size, duration, and frequency).[10]

-

Body weight is recorded daily at a consistent time.[10]

Clinical Research: Gastric Emptying Assessment

Objective: To measure the rate of gastric emptying in human subjects treated with pramlintide.

Two common methods are the ¹³C-Spirulina Breath Test and the Acetaminophen (Paracetamol) Absorption Test.

1. ¹³C-Spirulina Breath Test

-

Principle: This non-invasive test measures the rate of gastric emptying of solids. The patient consumes a meal containing ¹³C-labeled Spirulina. As the labeled meal is emptied from the stomach and metabolized in the small intestine, ¹³CO₂ is produced and exhaled. The rate of ¹³CO₂ appearance in the breath correlates with the rate of gastric emptying.[1][3][13]

-

Protocol Outline:

-

Baseline Breath Sample: A baseline breath sample is collected before the test meal.[13]

-

Test Meal: The subject consumes a standardized meal (e.g., scrambled eggs) containing a known amount of ¹³C-Spirulina.[3]

-

Post-Meal Breath Samples: Breath samples are collected at multiple time points after the meal (e.g., 45, 90, 120, 150, 180, and 240 minutes).[1][3]

-

Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using a mass spectrometer.[1][13] The rate of gastric emptying is then calculated from the rate of ¹³CO₂ excretion.[1]

2. Acetaminophen (Paracetamol) Absorption Test

-

Principle: This method indirectly assesses gastric emptying by measuring the rate of absorption of orally administered acetaminophen. The rate-limiting step for acetaminophen absorption is its passage from the stomach to the small intestine. Therefore, the rate of its appearance in the plasma reflects the rate of gastric emptying.[4][15][17]

-

Protocol Outline:

-

Fasting: Subjects fast overnight.

-

Administration: Acetaminophen (typically 1 to 1.5 g) is administered with a standardized liquid or solid meal.[15]

-

Blood Sampling: Venous blood samples are collected at multiple time points after ingestion (e.g., over 1.5 to 8 hours).[15]

-

Analysis: Plasma acetaminophen concentrations are measured.

-

Parameters: Key parameters derived from the concentration-time curve, such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), are used to assess the rate of gastric emptying.[17]

-

Analytical Methods for Pramlintide Quantification

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For pramlintide, both reversed-phase (RP-HPLC) and strong cation-exchange (SCX-HPLC) methods have been developed to provide orthogonal information on purity and degradation products.[18]

-

RP-HPLC Method Outline:

-

Column: A C18 column is commonly used.[19]

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g., acetonitrile).[19] An isocratic or gradient elution can be employed.

-

Detection: UV detection at 214 nm is suitable for peptide analysis.[19]

-

Quantification: The concentration of pramlintide is determined by comparing the peak area of the sample to that of a known standard.[19]

-

Immunoradiometric Assay (IRMA)

-

Principle: IRMA is a sensitive immunoassay that uses radiolabeled antibodies to quantify an antigen (pramlintide). A "sandwich" is formed between a capture antibody, the pramlintide in the sample, and a radiolabeled detection antibody. The amount of radioactivity is directly proportional to the concentration of pramlintide.[20]

-

General Protocol Outline:

-

Coating: Microtiter wells are coated with a capture antibody specific for pramlintide.

-

Sample Incubation: Plasma samples or standards containing pramlintide are added to the wells and incubated.

-

Addition of Labeled Antibody: A radiolabeled (e.g., with ¹²⁵I) antibody that also binds to pramlintide is added.

-

Washing: Unbound antibodies are washed away.

-

Detection: The radioactivity in each well is measured using a gamma counter.

-

Quantification: A standard curve is generated to determine the concentration of pramlintide in the samples.

-

Conclusion

This compound (pramlintide) represents a significant therapeutic tool in the management of diabetes, acting through a well-defined physiological mechanism to improve glycemic control and promote weight loss. This technical guide has provided a comprehensive overview of its core pharmacology, a summary of its quantitative effects, and detailed experimental protocols for its investigation in both preclinical and clinical research settings. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals working to further elucidate the metabolic effects of amylin analogues and to develop novel therapies for metabolic diseases.

References

- 1. cairndiagnostics.com [cairndiagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. uspharmacist.com [uspharmacist.com]

- 4. Validation of the paracetamol absorption test for measuring gastric tube emptying in esophagectomized patients versus gold standard scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Amylin Analogues on Alzheimer’s Disease Pathogenesis and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic pramlintide decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic pramlintide decreases feeding via a reduction in meal size in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of pramlintide on energy intake and food preference in rats given a choice diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. - Physicians Office Resource [physiciansofficeresource.com]

- 14. The effect of pramlintide acetate on glycemic control and weight in patients with type 2 diabetes mellitus and in obese patients without diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How useful is paracetamol absorption as a marker of gastric emptying: a systematic literature study - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of a new robust RP-HPLC method for simultaneous quantitation of insulin and pramlintide in non-invasive and smart glucose-responsive microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunoradiometric Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Amylin Analogue Pramlintide: A Deep Dive into its Attenuation of Glucagon Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pramlintide, a synthetic analogue of the human hormone amylin, serves as an important adjunctive therapy in the management of type 1 and type 2 diabetes. Its therapeutic efficacy is, in part, attributed to its distinct ability to suppress the inappropriately elevated postprandial glucagon secretion often observed in diabetic patients.[1][2] This document provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to pramlintide's impact on glucagon secretion pathways, tailored for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Tripartite Approach

Pramlintide's glucoregulatory effects are multifaceted, complementing the actions of insulin through three primary mechanisms:

-

Suppression of Postprandial Glucagon Secretion: Pramlintide effectively reduces the abnormal post-meal surge of glucagon from pancreatic alpha cells.[1][3] This action is crucial as hyperglucagonemia contributes significantly to postprandial hyperglycemia by stimulating excessive hepatic glucose production.[1]

-

Slowing of Gastric Emptying: By delaying the rate at which food transits from the stomach to the small intestine, pramlintide attenuates the influx of glucose into the bloodstream after meals.[1][2]

-

Enhancement of Satiety: Pramlintide acts on the central nervous system to promote a feeling of fullness, which can lead to reduced caloric intake and subsequent weight loss.[1][2][4]

These actions collectively contribute to improved glycemic control and a reduction in postprandial glucose excursions.[1]

The Neuroendocrine Pathway of Glucagon Suppression

The precise signaling cascade through which pramlintide inhibits glucagon secretion is not fully elucidated but is understood to be a neuroendocrine pathway rather than a direct effect on pancreatic alpha cells.[5][6] Amylin receptors are predominantly located in the central nervous system (CNS), particularly the brainstem.[4][7] It is hypothesized that pramlintide's binding to these receptors initiates a signaling cascade that is relayed to the pancreas, possibly via the vagus nerve, to modulate glucagon release.[5] Importantly, this glucagonostatic effect is selective for the postprandial state and does not impair the counter-regulatory glucagon response to hypoglycemia.[8][9][10]

Quantitative Effects of Pramlintide on Glucagon Secretion

Numerous clinical studies have quantified the impact of pramlintide on glucagon concentrations in patients with type 1 and type 2 diabetes. The following tables summarize key findings from these investigations.

Table 1: Effect of Pramlintide on Postprandial Glucagon in Type 1 Diabetes

| Study (Reference) | Pramlintide Dose | Key Finding on Glucagon Secretion |

| Fineman et al. (2002)[1] | 25 μg/h infusion | Significantly reduced postprandial plasma glucagon concentrations compared to placebo (p<0.05). |

| Thompson et al. (1998)[5] | 30 µg qid | 60-minute glucagon levels were 36.6% lower after breakfast (p=0.005) and 21.8% lower after lunch (p=0.02) versus placebo. |

| Levetan et al. (2003)[5] | 30 µg tid | The 0 to 3-hour area under the curve (AUC) for glucagon was reduced by approximately 87% (p<0.05) after 4 weeks. |

| Heptulla et al. (2005)[11] | 30-45 µg | Significantly suppressed glucagon (P<0.02) after a mixed meal. |

| Sharabi et al. (2018)[12][13] | 30-60 µg pre-meal | Reduced peak glucagon increment from 32 ± 16 to 23 ± 12 pg/mL (P<0.02). Incremental AUC for glucagon (0-120 min) dropped from 1988 ± 590 to 737 ± 577 pg/mL/min (P<0.001). |

| Nyholm et al. (1999)[14] | 30 µg qid | AUC for plasma glucagon after breakfast was diminished (P=0.02). Peak plasma glucagon 60 minutes after breakfast was decreased (45.8±7.3 vs 72.4±8.0 ng/L, P=0.005) and after lunch (47.6±9.0 vs 60.9±8.2 ng/L, P=0.02). |

Table 2: Effect of Pramlintide on Postprandial Glucagon in Type 2 Diabetes

| Study (Reference) | Pramlintide Dose | Key Finding on Glucagon Secretion |

| Fineman et al. (2002)[1] | 100 μg/h infusion | Significantly reduced postprandial plasma glucagon concentrations compared to placebo (p<0.05). |

| Fineman et al. (2002)[15] | Not specified | Postprandial plasma glucagon responses were significantly reduced (p<0.05). |

Table 3: Pramlintide's Effect on Glucagon Response During Hypoglycemia

| Study (Reference) | Subject Group | Key Finding on Glucagon Response to Hypoglycemia |

| Heise et al.[8] | Healthy Subjects | No discernible differences in plasma glucagon concentrations between pramlintide and placebo treatments during a 3-step hypoglycemic clamp. |

| Weyer et al.[10] | Type 1 Diabetes | Pramlintide had no effect on the counter-regulatory hormonal responses to hypoglycemia. |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key studies investigating pramlintide's effect on glucagon secretion.

Mixed-Meal Tolerance Test (MMTT)

-

Objective: To assess postprandial glucose and hormone dynamics.

-

Protocol:

-

Subjects fast overnight.

-

A standardized liquid meal (e.g., SUSTACAL®) is ingested.[1] In some studies, a mixed meal with a specific composition (e.g., 75g carbohydrates, 15% fat, 35% protein) is used.[16]

-

Pramlintide (at varying doses, e.g., 30-60 µg) or placebo is administered subcutaneously, typically 15 minutes prior to the meal.[17] In some protocols, pramlintide is administered as an intravenous infusion.[1]

-

Blood samples are collected at regular intervals (e.g., every 30 minutes) for several hours post-meal to measure plasma glucose, glucagon, and other hormones.[8][16]

-

-

Data Analysis: The area under the curve (AUC) for glucagon is often calculated to quantify the total glucagon response over a specific period.[5]

References

- 1. Pramlintide in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pramlintide Acetate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Pramlintide: profile of an amylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of pramlintide as adjunctive therapy in treatment of type 1 and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPG neurons of the lower brain stem and their role in brain GLP-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of pramlintide on symptom, catecholamine, and glucagon responses to hypoglycemia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. The effect of pramlintide on hormonal, metabolic or symptomatic responses to insulin-induced hypoglycaemia in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Pramlintide but Not Liraglutide Suppresses Meal-Stimulated Glucagon Responses in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pramlintide but Not Liraglutide Suppresses Meal-Stimulated Glucagon Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The amylin analog pramlintide improves glycemic control and reduces postprandial glucagon concentrations in patients with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The human amylin analog, pramlintide, reduces postprandial hyperglucagonemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. academic.oup.com [academic.oup.com]

Investigating the Satiety Effects of Pramlintide in Preclinical Models: An In-depth Technical Guide

Abstract

Pramlintide, a synthetic analog of the pancreatic hormone amylin, has demonstrated significant effects on reducing food intake and promoting weight loss, positioning it as a valuable therapeutic agent for managing metabolic diseases.[1][2] This technical guide provides a comprehensive overview of the preclinical investigation of pramlintide's satiety effects, targeting researchers, scientists, and drug development professionals. We delve into the detailed methodologies for key in vivo and in vitro experiments, present quantitative data in structured tables for comparative analysis, and visualize the underlying signaling pathways and experimental workflows using Graphviz diagrams. This guide serves as a practical resource for designing and implementing preclinical studies to further elucidate the mechanisms of pramlintide-induced satiety.

Introduction

Amylin is a peptide hormone co-secreted with insulin from pancreatic β-cells that plays a role in glucose homeostasis and the regulation of food intake.[1] Pramlintide, an amylin analog, mimics these actions and has been shown to reduce meal size and duration, leading to a decrease in overall energy intake.[1][3] Preclinical studies in rodent models have been instrumental in characterizing the hypophagic effects of pramlintide and elucidating its central mechanisms of action.[4][5] This document synthesizes the current knowledge and provides detailed protocols for the preclinical evaluation of pramlintide's satiety effects.

Signaling Pathways in Pramlintide-Induced Satiety

Pramlintide exerts its effects on satiety primarily through the central nervous system, with key actions in the hindbrain. The area postrema (AP) and the nucleus of the solitary tract (NTS) are critical regions that mediate pramlintide's anorectic effects. These areas are accessible to circulating peptides and integrate signals related to food intake.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of pramlintide on food intake, meal patterns, and body weight in preclinical rodent models.

Table 1: Effect of Intraperitoneal (IP) Pramlintide on Food Intake in Rats

| Dosage | Time Point | Change in Food Intake | Reference |

| 50 µg/kg (b.i.d.) | 7 days | Significant reduction in cumulative meal-related intake | [3] |

| 50 µg/kg | 3 hours | Reduced high-fat diet intake | [4] |

| 100 µg/kg | Not specified | No significant effect on operant responding for sucrose | [6] |

| 1.0 µg/kg | First meal | Reduced size of the first post-deprivation meal | [7] |

Table 2: Effect of Intraperitoneal (IP) Pramlintide on Meal Patterns in Rats

| Dosage | Parameter | Observation | Reference |

| 50 µg/kg (b.i.d.) | Meal Size | Significantly decreased | [3] |

| 50 µg/kg (b.i.d.) | Meal Duration | Reduced on several days | [1][3] |

| 50 µg/kg (b.i.d.) | Meal Number | Fewer effects observed | [3] |

| 1.0 µg/kg | Latency to First Meal | Increased in undeprived rats | [7] |

Table 3: Effect of Pramlintide on Body Weight in Rats

| Route of Administration | Dosage | Duration | Change in Body Weight | Reference |

| Intraperitoneal (b.i.d.) | 50 µg/kg | 7 days | Significantly reduced weight gain | [3] |

| Intracerebroventricular | 0.1, 0.25, 0.5 µg | 24 hours | No significant effect on 24h body weight change | [6] |

| Intracerebroventricular | Not specified | 24 hours | Decreased 24h body weight change | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the satiety effects of pramlintide in preclinical models.

In Vivo Food Intake and Meal Pattern Analysis

This protocol details the procedure for assessing the effects of peripherally administered pramlintide on food intake and meal patterns in rats.

Materials:

-

Male Sprague-Dawley rats

-

Pramlintide acetate

-

Sterile 0.9% saline (vehicle)

-

Feedometer system for continuous food intake monitoring

-

Standard powdered chow

Procedure:

-

Animal Housing and Acclimation: Single-house rats in feedometer cages and allow them to acclimate to the housing conditions and powdered chow for several days.[3]

-

Baseline Measurements: Record baseline food intake and body weight for each animal before the start of the treatment period.

-

Drug Preparation and Administration: Dissolve pramlintide acetate in sterile 0.9% saline.[3] Administer pramlintide (e.g., 50 µg/kg) or vehicle via intraperitoneal (IP) injection twice daily (b.i.d.), typically at the onset of the dark cycle and mid-dark cycle.[3]

-

Food Intake Monitoring: Continuously measure chow intake using the feedometer system for the duration of the study (e.g., 7 days).[3] Account for any food spillage.

-

Meal Pattern Analysis: Define a meal based on a minimum intake (e.g., 0.25 g) and a minimum inter-meal interval (e.g., 10 minutes).[3] Analyze the data to determine meal size, meal number, meal duration, and latency to the first meal.[3][7]

-

Body Weight Measurement: Record the body weight of each rat daily.[3]

-

Data Analysis: Analyze the collected data using appropriate statistical methods, such as ANOVA, to compare the effects of pramlintide treatment with the vehicle control group.[3]

Central Administration and Behavioral Assessment

This protocol describes the procedure for administering pramlintide directly into the brain and assessing its effects on motivated behavior.

Materials:

-

Male Sprague-Dawley rats with indwelling intracerebroventricular (ICV) cannulae

-

Pramlintide acetate

-

Artificial cerebrospinal fluid (aCSF; vehicle)

-

Operant conditioning chambers

-

Sucrose pellets

Procedure:

-

Surgical Implantation: Surgically implant guide cannulae targeting a lateral ventricle for ICV injections. Allow for a post-operative recovery period.

-

Operant Conditioning Training: Train rats to press a lever for sucrose pellet rewards in operant conditioning chambers under a specific reinforcement schedule (e.g., progressive ratio).

-

Drug Administration: On testing days, administer pramlintide (e.g., 0.1, 0.25, 0.5 µg in 1 µL aCSF) or vehicle via ICV injection.[6]

-

Behavioral Testing: Place the rats in the operant chambers and record lever presses, breakpoints, and reinforcers earned.[6]

-

Locomotor Activity: In a separate test, administer pramlintide or vehicle and measure locomotor activity in an open field to assess for potential motor effects.[6]

-

Data Analysis: Analyze the operant responding and locomotor activity data to determine if central pramlintide administration affects motivation for a palatable food reward.[6]

Neuronal Activation Studies (c-Fos Immunohistochemistry)

This protocol outlines the general steps for identifying neuronal activation in response to pramlintide administration using c-Fos immunohistochemistry.

Materials:

-

Rats treated with pramlintide or vehicle

-

4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Cryostat

-

Primary antibody against c-Fos

-

Biotinylated secondary antibody

-

Avidin-biotin complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Microscope

Procedure:

-

Tissue Preparation: Following pramlintide or vehicle administration (typically 90-120 minutes prior), deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.[8][9]

-

Brain Extraction and Sectioning: Extract the brains and post-fix them in 4% paraformaldehyde. Subsequently, cryoprotect the brains in a sucrose solution and section them on a cryostat, collecting sections containing the brain regions of interest (e.g., AP, NTS).[8]

-

Immunohistochemistry:

-

Wash the sections in PBS.

-

Incubate the sections in a blocking solution to prevent non-specific antibody binding.

-

Incubate the sections with the primary anti-c-Fos antibody.

-

Wash and then incubate with a biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Visualize the c-Fos positive cells by adding the DAB substrate, which will produce a brown precipitate.[10]

-

-

Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Examine the sections under a microscope and quantify the number of c-Fos-positive cells in the target brain regions. Compare the level of neuronal activation between the pramlintide and vehicle-treated groups.[10]

Conclusion

The preclinical models and experimental protocols detailed in this guide provide a robust framework for investigating the satiety effects of pramlintide. The consistent findings of reduced food intake, primarily through a decrease in meal size, and subsequent effects on body weight underscore the therapeutic potential of pramlintide in managing obesity and related metabolic disorders.[1][3] Future preclinical research should continue to explore the intricate neural circuits modulated by pramlintide and its synergistic effects with other anorexigenic hormones to develop more effective combination therapies for weight management.

References

- 1. researchgate.net [researchgate.net]

- 2. Chronic pramlintide decreases feeding via a reduction in meal size in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic pramlintide decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of pramlintide on energy intake and food preference in rats given a choice diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Central pramlintide administration potently suppresses operant responding for sucrose and locomotor activity in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

Symlin's Impact on Gastric Emptying in Animal Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Symlin (pramlintide), a synthetic analog of the hormone amylin, on gastric emptying, drawing exclusively from preclinical animal studies. The document is structured to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying physiological mechanisms.

Quantitative Effects of Pramlintide on Gastric Emptying

Pramlintide has been consistently shown to potently inhibit gastric emptying across various animal models. The extent of this delay is dose-dependent, with responses ranging from a significant slowing of the emptying rate to a complete, albeit temporary, cessation of gastric motility. The quantitative data from key studies in rats and mice are summarized below.

Table 1: Effect of Pramlintide on Gastric Emptying in Rats

| Animal Model | Drug/Dose | Administration Route | Method | Key Findings |

| Sprague-Dawley Rats | Amylin (rat) | Subcutaneous | Phenol Red Gavage | ED₅₀ of 0.42 ± 0.07 nmol/kg for inhibition of gastric emptying[1]. |

| Diabetic BB Rats | Amylin | Subcutaneous | Not Specified | Dose-dependently slowed gastric emptying at doses from 0.01 to 100 µg/kg[2]. |

| Sprague-Dawley Rats | Amylin | Continuous Infusion (50 pmol/kg/min) | 3-O-methyl-[³H]glucose absorption | Markedly inhibited gastric emptying (84% reduction in label appearance at 30 min)[1][3]. |

| Diabetic Rats | Pramlintide (with Humalog) | Subcutaneous | Acetaminophen Absorption | Delayed time to peak acetaminophen concentration, indicating slowed gastric emptying[4][5]. |

Table 2: Effect of Pramlintide on Gastric Emptying in Mice

| Animal Model | Drug/Dose | Administration Route | Method | Key Findings |

| Adult Male Swiss Mice | Pramlintide (200 µg/kg) | Intraperitoneal | Not Specified | A significant reduction in gastric emptying compared to vehicle-treated controls[6]. |

| Adult Male Swiss Mice | Pramlintide (200 µg/kg) | Intranasal | Not Specified | A trend towards reduced gastric emptying[6]. |

Experimental Protocols

The methodologies employed in animal studies to assess the impact of pramlintide on gastric emptying are crucial for the interpretation of the results. Below are detailed protocols for the most commonly cited experimental procedures.

Phenol Red Gavage Method in Rats

This terminal method measures the amount of a non-absorbable dye remaining in the stomach at a specific time point after administration.

Protocol:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight (approximately 12 hours) with free access to water.

-

Drug Administration: Pramlintide or vehicle is administered subcutaneously at the desired dose.

-

Test Meal Administration: After a predetermined time following drug injection, a liquid test meal (typically 1.5 ml) containing a non-absorbable marker, phenol red (e.g., 0.5 mg/ml in a 5% glucose solution), is administered via oral gavage.

-

Euthanasia and Sample Collection: At a specific time point after the test meal (e.g., 10, 20, or 30 minutes), the rats are euthanized by cervical dislocation. The stomach is exposed via laparotomy, and clamps are placed at the cardiac and pyloric sphincters to prevent leakage of the gastric contents. The entire stomach is then excised.

-

Quantification of Phenol Red: The stomach is homogenized, and the phenol red is extracted. The amount of phenol red is quantified spectrophotometrically by measuring the absorbance at 560 nm.

-

Calculation of Gastric Emptying: The percentage of gastric emptying is calculated based on the amount of phenol red recovered from the stomach compared to the total amount administered.

Acetaminophen Absorption Method in Rats

This method provides an indirect measure of gastric emptying by monitoring the rate of appearance of acetaminophen in the bloodstream, a substance that is primarily absorbed in the small intestine.

Protocol:

-

Animal Preparation: Conscious rats are typically used.

-

Drug Administration: Pramlintide or vehicle is administered, usually via subcutaneous injection.

-

Test Meal Administration: A test meal containing a known concentration of acetaminophen (e.g., 20 mg in a 2 ml suspension) is administered orally.

-

Blood Sampling: Blood samples are collected serially at various time points (e.g., 15, 30, 45, 60, and 90 minutes) after the test meal administration.

-

Acetaminophen Quantification: The concentration of acetaminophen in the serum or plasma is determined using high-performance liquid chromatography (HPLC).

-

Data Analysis: The rate of gastric emptying is inferred from the pharmacokinetic parameters of acetaminophen, such as the time to maximum concentration (Tmax) and the area under the concentration-time curve (AUC). A delay in Tmax indicates a slower rate of gastric emptying.

Gastric Scintigraphy in Dogs

This non-invasive imaging technique allows for the direct visualization and quantification of the rate of gastric emptying of a radiolabeled meal.

Protocol:

-

Animal Preparation: Dogs are fasted overnight.

-

Drug Administration: Pramlintide or placebo is administered, often as an intravenous infusion or subcutaneous injection.

-

Radiolabeled Meal: A standardized meal is prepared with its solid and/or liquid components labeled with different radioisotopes (e.g., Technetium-99m for the solid phase and Indium-111 for the liquid phase).

-

Image Acquisition: Immediately after the meal is consumed, gamma-scintigraphic images of the abdomen are acquired at regular intervals (e.g., every 20 minutes) for several hours.

-

Data Analysis: The rate of gastric emptying is quantified by measuring the amount of radioactivity remaining in the stomach over time. This data can be used to calculate parameters such as the gastric emptying half-time (T₅₀), which is the time it takes for 50% of the meal to leave the stomach.

Signaling Pathways and Mechanisms of Action

The inhibitory effect of pramlintide on gastric emptying is not a direct action on the stomach but is mediated through the central nervous system. The key structures involved are the area postrema and the vagus nerve.

Central Nervous System Mediation

Pramlintide acts on specific receptors in the area postrema, a circumventricular organ in the brainstem that lacks a complete blood-brain barrier. This allows circulating peptides like pramlintide to directly interact with its neurons. Studies have shown that an intact area postrema is essential for the gastric-slowing effects of amylin and its analogs[7].

Role of the Vagus Nerve

The area postrema communicates with the dorsal motor nucleus of the vagus (DMV), which is the origin of the efferent vagal fibers that innervate the stomach. Pramlintide's action in the area postrema ultimately leads to a modulation of the vagal efferent output to the stomach, resulting in reduced gastric motility. This is supported by evidence showing that subdiaphragmatic vagotomy abolishes the effect of amylin on gastric emptying in rats[6]. The signaling likely involves an increase in inhibitory vagal pathways to the stomach.

Caption: CNS-mediated pathway of pramlintide's effect on gastric emptying.

Experimental Workflow for Investigating the Mechanism

The following workflow illustrates the logical progression of experiments used to elucidate the mechanism of pramlintide's action on gastric emptying.

Caption: Experimental workflow to determine pramlintide's mechanism.

References

- 1. Hypoglycemia overrides amylin-mediated regulation of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apelin-13 inhibits gastric motility through vagal cholinergic pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intranasal pramlintide matches intraperitoneal effects on food intake and gastric emptying in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

Beyond Blood Sugar: A Technical Guide to the Expanding Therapeutic Landscape of Pramlintide

For Immediate Release

This technical guide delves into the burgeoning research on pramlintide, an amylin analogue, and its potential therapeutic applications beyond its established role in diabetes management. Synthesizing preclinical and clinical data, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of pramlintide's promise in the fields of obesity and neurodegenerative diseases, with a focus on Alzheimer's disease.

Executive Summary

Pramlintide, a synthetic analogue of the human hormone amylin, is currently approved as an adjunct therapy to insulin for patients with type 1 and type 2 diabetes. Its mechanism of action in glycemic control involves slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety.[1] However, a growing body of evidence suggests that pramlintide's therapeutic utility may extend to conditions where metabolic dysregulation and neuronal dysfunction are key pathological features. This guide will explore the scientific basis and clinical evidence for pramlintide's application in obesity and its neuroprotective effects, providing detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways.

Pramlintide in the Management of Obesity

Pramlintide's effects on satiety and food intake have positioned it as a promising candidate for weight management.[2] Several clinical trials have investigated its efficacy and safety in obese individuals without diabetes.

Quantitative Data from Clinical Trials